molecular formula C22H24F4N6O3S B10834481 1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea

1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea

Cat. No.: B10834481
M. Wt: 528.5 g/mol
InChI Key: PXYVSPVUKXZTLN-UHFFFAOYSA-N
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Description

“PMID25666693-Compound-52” is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25666693-Compound-52” typically involves multi-step organic synthesis. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of “PMID25666693-Compound-52” involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and reduce costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

“PMID25666693-Compound-52” has a wide range of scientific research applications:

Mechanism of Action

“PMID25666693-Compound-52” exerts its effects by selectively inhibiting the activity of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme plays a crucial role in the PI3K/AKT signaling pathway, which is involved in cell proliferation, survival, and metabolism. By inhibiting PI3Kδ, the compound can disrupt these signaling processes, leading to reduced cell growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: “PMID25666693-Compound-52” stands out due to its high selectivity for PI3Kδ, which minimizes off-target effects and enhances its therapeutic potential. Its unique chemical structure also contributes to its potency and efficacy compared to other similar compounds .

Properties

Molecular Formula

C22H24F4N6O3S

Molecular Weight

528.5 g/mol

IUPAC Name

1-[3-fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea

InChI

InChI=1S/C22H24F4N6O3S/c1-13(2)14-4-3-5-17(8-14)32-18(10-20(31-32)22(24,25)26)12-28-21(33)30-16-7-6-15(19(23)9-16)11-29-36(27,34)35/h3-10,13,29H,11-12H2,1-2H3,(H2,27,34,35)(H2,28,30,33)

InChI Key

PXYVSPVUKXZTLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)CNC(=O)NC3=CC(=C(C=C3)CNS(=O)(=O)N)F

Origin of Product

United States

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